molecular formula C6H8N2O2 B070131 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone CAS No. 191399-17-4

1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone

Cat. No.: B070131
CAS No.: 191399-17-4
M. Wt: 140.14 g/mol
InChI Key: SBPLNUCGSRCYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

191399-17-4

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

1-(2-amino-4-methyl-1,3-oxazol-5-yl)ethanone

InChI

InChI=1S/C6H8N2O2/c1-3-5(4(2)9)10-6(7)8-3/h1-2H3,(H2,7,8)

InChI Key

SBPLNUCGSRCYMT-UHFFFAOYSA-N

SMILES

CC1=C(OC(=N1)N)C(=O)C

Canonical SMILES

CC1=C(OC(=N1)N)C(=O)C

Synonyms

Ethanone, 1-(2-amino-4-methyl-5-oxazolyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromo-2,4-pentandione (P8) (26.66 g, 148.93 mmol) obtained in Step I as described above, is dissolved in acetone (87 mL). This mixture is added to a solution of urea (22.36 g, 372 mmol, 2.5 eq) in water (20 mL). The resulting mixture is heated in order to obtain a clear solution and is distributed into 38 microwave tubes (3 ml each). The vials are heated to 100° C. for 1200 s each in the microwave oven. All vials are combined, NaHCO3 sat (100 ml) and EtOAc (100 ml) are added, the aqueous phase is saturated with NaCl and the phases are separated. The aqueous phase is extracted with EtOAc (4 times 100 ml). Combined organic layers are dried over MgSO4, filtrated and evaporated under reduced pressure to give 1-(2-amino-4-methyl-1,3-oxazol-5-yl)ethanone (P5) as an orange solid (12.09 g). It is further recrystallized in MeOH, affording a brownish solid (5.56 g, 27%). 1H NMR (DMSO-d6) δ: 2.22 (s, 3H), 2.25 (s, 3H), 7.51 (s, 2H).
Quantity
26.66 g
Type
reactant
Reaction Step One
Name
Quantity
22.36 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
87 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

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